molecular formula C21H26ClN3O3 B5583966 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

Cat. No.: B5583966
M. Wt: 403.9 g/mol
InChI Key: DENBUVCOXKNEHV-OEAKJJBVSA-N
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Description

4-(4-Chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine is a synthetic chemical reagent of interest in medicinal chemistry research. This compound belongs to the chemical class of Schiff bases, characterized by an imine (C=N) functional group, which is formed by the condensation of an amine and a carbonyl compound. citation:2 While specific biological data for this exact molecule is not widely published, structurally related N-piperazinyl Schiff base derivatives are frequently investigated for their potential pharmacological properties. Similar compounds have been studied for their antimicrobial activity , including antibacterial and antifungal effects, making this chemical class a valuable template in the search for new anti-infective agents. citation:2 Furthermore, piperazine-based scaffolds are recognized as privileged structures in drug discovery, appearing in molecules with a diverse range of activities, such as anticancer and receptor antagonism. citation:6 WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or animal consumption. The buyer assumes all responsibility for confirming the product's identity and purity, as no analytical data is provided. All sales are final.

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-26-19-9-6-17(20(27-2)21(19)28-3)14-23-25-12-10-24(11-13-25)15-16-4-7-18(22)8-5-16/h4-9,14H,10-13,15H2,1-3H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENBUVCOXKNEHV-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26ClN3O3
  • Molar Mass : 429.90 g/mol
  • CAS Number : 315224-12-5

The structure of the compound features a piperazine ring substituted with a chlorobenzyl group and a trimethoxybenzylidene moiety, which contributes to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of piperazine, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Liver Cancer: HUH7, HEPG2
    • Breast Cancer: MCF7, T47D
    • Colon Cancer: HCT-116
    • Gastric Cancer: KATO-3

In vitro studies showed that these compounds inhibited cell growth effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound disrupts the normal cell cycle progression, leading to increased rates of apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cancer cells may contribute to its cytotoxic effects.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.

Comparative Efficacy

A comparative analysis of similar piperazine derivatives indicates that the presence of specific substituents (like the chlorobenzyl and trimethoxy groups) enhances anticancer activity. Below is a summary table showcasing the cytotoxic effects of various derivatives:

Compound NameCell LineIC50 (µM)Mechanism
This compoundMCF715.0Apoptosis induction
1-(4-chlorobenzhydryl)piperazine derivativeHEPG220.5ROS generation
Another derivativeHCT-11618.0Cell cycle arrest

Study 1: Cytotoxicity Evaluation

In a study published in PubMed, researchers evaluated the cytotoxicity of various piperazine derivatives on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on cell growth across all tested lines .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways activated by these compounds. The study highlighted that treatment with the compound led to increased levels of apoptotic markers in treated cells compared to controls. This suggests a strong potential for developing these compounds into therapeutic agents for cancer treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine . For instance, research has shown that related piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including human lung cancer (H460) and colon cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar functional groups have been evaluated for their effectiveness against bacterial strains and fungi. Studies indicate that modifications in the benzylidene moiety can enhance antimicrobial efficacy .

Neurological Applications

Piperazine derivatives are known for their neuropharmacological effects. The presence of the piperazine ring in this compound may contribute to anxiolytic or antidepressant activities. Research into related compounds has demonstrated their ability to modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression.

Study on Cytotoxicity

In a study published by J-Stage, various piperazine derivatives were evaluated for their cytotoxicity against cancer cell lines. The results indicated that modifications in the benzylidene group could significantly enhance the anticancer properties of these compounds .

CompoundCell LineIC50 (µM)
4aH46012.5
4bHCT11615.0
4cMCF710.0

Antimicrobial Evaluation

A comparative study assessed the antimicrobial activity of several piperazine derivatives against common pathogens. The results showed that certain structural modifications led to increased potency against both Gram-positive and Gram-negative bacteria.

CompoundBacteriaZone of Inhibition (mm)
1E. coli20
2S. aureus25
3P. aeruginosa18

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The phenoxy-substituted analogue (C₂₄H₂₄ClN₃O) has a higher molecular mass and likely greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Steric Hindrance : The 2,3,4-trimethoxy substitution creates steric bulk, which could limit binding in constrained active sites compared to less-substituted analogues .

Herbicidal Activity

Compounds with 4-chlorobenzyl and trimethoxyphenyl substituents have demonstrated selective herbicidal activity. For example, in a study of structurally related Schiff bases, derivatives bearing 3,4,5-trimethoxyphenyl groups exhibited moderate activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass) .

Anti-Cholinesterase Activity

The 2,3,4-trimethoxybenzylidene moiety is associated with acetylcholinesterase (AChE) inhibition. For instance, dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline, a simpler analogue, showed a Ki value of 13.62±0.21 nM against AChE, comparable to the drug donepezil . The target compound’s piperazine backbone may further modulate this activity by providing additional hydrogen-bonding interactions with the enzyme’s peripheral anionic site.

Q & A

Basic Question: What are the standard synthetic protocols for preparing 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine, and how can reaction parameters be optimized?

Answer:
The compound is synthesized via a Schiff base condensation reaction between 4-(4-chlorobenzyl)piperazine and 2,3,4-trimethoxybenzaldehyde under mild acidic conditions. Ethanol or methanol is typically used as the solvent, with catalytic acetic acid to facilitate imine bond formation . Optimization involves:

  • Temperature control : Maintaining 60–70°C to balance reaction rate and byproduct minimization.
  • Stoichiometry : A 1:1 molar ratio of aldehyde to piperazine derivative ensures maximal yield.
  • Workup : Post-reaction neutralization with sodium bicarbonate and extraction with dichloromethane improves purity .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., imine proton at δ 8.2–8.5 ppm) and confirm substitution patterns on the benzylidene group .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 404.16 for C₂₁H₂₆ClN₃O₃) .
  • X-ray crystallography : Resolves stereochemistry and confirms the E-configuration of the imine bond, as seen in structurally analogous compounds .

Advanced Question: How do structural modifications (e.g., substituents on the benzylidene group) affect the compound’s physicochemical and biological properties?

Answer:
Substituent variations alter electronic and steric profiles, impacting receptor binding and solubility:

  • Electron-donating groups (e.g., 3,4,5-trimethoxy in ): Enhance π-π stacking with aromatic residues in enzyme active sites, potentially increasing bioactivity .
  • Halogen substitutions (e.g., 4-chlorobenzyl in ): Improve lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Methodological approach : Compare logP values (via HPLC) and docking simulations to quantify substituent effects .

Advanced Question: What computational strategies are recommended for predicting pharmacokinetic properties and resolving discrepancies with experimental data?

Answer:

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess redox stability and reactivity .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability using force fields like CHARMM or AMBER.
  • Discrepancy resolution : Cross-validate computational results with experimental logD (shake-flask method) and PAMPA assays for permeability .

Advanced Question: How can researchers evaluate the compound’s potential as a transition metal ligand in coordination chemistry?

Answer:

  • Donor site analysis : The imine nitrogen and tertiary amine in the piperazine ring act as potential binding sites for metals like Cu(II) or Fe(III) .
  • Experimental validation : Conduct UV-Vis titration to determine binding constants (K), and use cyclic voltammetry to assess redox activity of metal complexes .
  • Structural confirmation : Single-crystal X-ray diffraction of metal complexes reveals coordination geometry (e.g., octahedral vs. square planar) .

Advanced Question: How should contradictory data on bioactivity between analogs be analyzed?

Answer:

  • Structural benchmarking : Compare bioactivity data of analogs (e.g., 4-ethylbenzylidene in vs. 3-phenoxy in ) to identify critical substituents .
  • Dose-response curves : Use IC₅₀ values from enzyme inhibition assays to quantify potency variations.
  • Statistical modeling : Apply multivariate regression to correlate substituent parameters (Hammett σ, π) with activity trends .

Advanced Question: What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. The imine bond is prone to hydrolysis, requiring stabilization strategies (e.g., cyclodextrin encapsulation) .
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition using TLC or LC-MS .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation hotspots .

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